Product packaging for D-Alanine-d3(Cat. No.:)

D-Alanine-d3

Cat. No.: B576176
M. Wt: 92.11 g/mol
InChI Key: QNAYBMKLOCPYGJ-HBXZPZNNSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Deuterium (B1214612) Labeling in Biomolecular Investigations

Deuterium labeling is a crucial technique in biomolecular studies for several reasons. The replacement of hydrogen with deuterium creates a "heavy" version of a molecule without significantly altering its chemical properties or biological activity. This allows researchers to introduce a traceable marker into a biological system and observe its fate.

Key applications of deuterium labeling in biomolecular research include:

Metabolic Pathway Elucidation: Deuterium-labeled compounds are invaluable for tracing the metabolic fate of molecules in living organisms. mdpi.com By introducing a deuterated substrate, researchers can follow its conversion through various enzymatic reactions and identify the resulting metabolites.

Protein and Amino Acid Metabolism Studies: Stable isotope tracers, including deuterated amino acids, are instrumental in studying protein turnover, which involves the continuous processes of protein synthesis and breakdown. nih.govckisotopes.com

Pharmacokinetic Studies: In drug development, deuterium labeling can modify the metabolic stability of a drug, potentially leading to a reduced dosage or dosing regimen. ucsb.edu It is also used to elucidate the metabolism of small molecule drugs. acs.org

Biomolecular NMR: Deuterated compounds are used in NMR spectroscopy to simplify complex spectra and to determine the conformations of proteins. acs.org The presence of deuterium instead of hydrogen can significantly alter the relaxation properties of neighboring protons, providing structural information.

Mass Spectrometry: The mass difference between deuterated and non-deuterated compounds allows for their differentiation and quantification using mass spectrometry. scispace.com This is particularly useful in quantitative proteomics and metabolomics.

The use of deuterium-labeled compounds, such as D-Alanine-3,3,3-d3, provides a non-radioactive and stable method for investigating biological processes.

Overview of D-Alanine-3,3,3-d3 as a Probe in Contemporary Research

D-Alanine-3,3,3-d3 serves as a specific probe for studying the metabolism and function of D-alanine. D-amino acids, while less common than their L-counterparts, play essential roles in various biological processes, particularly in the cell walls of bacteria.

Recent research has utilized D-alanine analogs to investigate bacterial processes. For instance, a study on a fluorine-18 (B77423) labeled D-alanine analog, [18F]3,3,3-trifluoro-d-alanine, demonstrated its incorporation into bacterial peptidoglycan, highlighting the potential of modified D-alanine molecules as imaging agents for bacterial infections. nih.govacs.org While this study used a fluorinated analog, it underscores the principle of using modified D-alanine to probe bacterial machinery. D-Alanine-3,3,3-d3 can be used in a similar manner, with its deuterium label serving as a tracer for metabolic incorporation.

The primary research applications of D-Alanine-3,3,3-d3 include:

Bacterial Cell Wall Biosynthesis: As D-alanine is a crucial component of peptidoglycan, D-Alanine-3,3,3-d3 can be used to study the enzymes and pathways involved in bacterial cell wall synthesis.

D-Amino Acid Metabolism: This deuterated compound can help in identifying and characterizing enzymes that specifically act on D-alanine, such as D-amino acid oxidase. nih.gov

Tracer in Metabolomics: In metabolomics studies, D-Alanine-3,3,3-d3 can be introduced into a system to trace the metabolic fate of D-alanine and its contribution to various metabolic pools.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H7NO2 B576176 D-Alanine-d3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-amino-3,3,3-trideuteriopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m1/s1/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNAYBMKLOCPYGJ-HBXZPZNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

92.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Isotopic Labeling Strategies for D Alanine 3,3,3 D3

Deuterium (B1214612) Incorporation Techniques in D-Alanine Synthesis

Deuterium incorporation into the alanine (B10760859) structure, specifically at the beta-carbon, can be achieved through several chemical synthesis routes. One common approach involves the deuteration of non-deuterated alanine precursors. This can be accomplished through exchange reactions using deuterated solvents or reagents, or via reduction processes employing deuterated reducing agents smolecule.comsmolecule.com. Alternatively, synthesis can commence from simpler deuterated precursors, such as deuterated pyruvic acid or acetic acid, followed by amination and further modifications to yield the desired D-Alanine-3,3,3-d3 smolecule.com.

Specific methods for introducing deuterium into the methyl group of alanine include acid-catalyzed H/D exchange reactions, where deuterated acetic acid ([D1]acetic acid) in the presence of a catalytic amount of aldehyde can lead to deuterium incorporation at the alpha-carbon of alanine derivatives, with yields up to 95% mdpi.com. Base-catalyzed methods, utilizing reagents like sodium ethoxide in deuterated ethanol (B145695) (EtOD), have also been developed for enantioretentive deuteration at the alpha-position, achieving high levels of enantiopurity and deuteration acs.org.

Stereoselective Synthesis Approaches for D-Alanine-3,3,3-d3 Production

Ensuring the correct D-stereochemistry is paramount for D-Alanine-3,3,3-d3. Stereoselective synthesis approaches aim to produce the compound with high enantiomeric purity. These methods can involve the chiral pool approach, utilizing enantioenriched starting materials, or resolution techniques, such as enzymatic or chromatographic separation of racemic mixtures ethz.ch.

A divergent and highly enantioselective methodology for producing chirally β-deuterated L-amino acids has been developed, employing a chirality transcription approach using carbohydrate templates to create stereochemically defined deuterated halomethyl groups tandfonline.com. Furthermore, organocatalytic methods, such as the dynamic kinetic resolution of racemic azlactones with deuterated ethanol (EtOD) using squaramide-based dimeric cinchona alkaloid organocatalysts, have proven effective for preparing enantiomerically pure α-deuterated chiral α-amino acids rsc.org. Base-promoted enantioretentive deuteration reactions have also shown success in preserving chiral information during α-deuteration acs.org.

Radiosynthesis of Fluorinated D-Alanine Analogues for Preclinical Tracer Development

While D-Alanine-3,3,3-d3 itself is not a fluorinated analogue, the principles of synthesizing labeled amino acids are relevant to preclinical tracer development. Deuterated amino acids, including alanine, are utilized in metabolic studies and as internal standards for quantitative analysis, often employing mass spectrometry physiology.orgmedchemexpress.comshoko-sc.co.jp.

Research into positron emission tomography (PET) radiotracers has explored d-amino acid derivatives for imaging bacterial infections, given their prevalence in bacterial peptidoglycan acs.orgnih.gov. For instance, d-[3-11C]alanine and related dipeptides have been synthesized via asymmetric alkylation for PET imaging, demonstrating bacteria-specific uptake acs.orgnih.gov. The development of fluorine-18 (B77423) labeled d-amino acid derivatives, such as [18F]3,3,3-trifluoro-D-alanine, is also being pursued to overcome the limitations of carbon-11's short half-life for clinical applications acs.org. Studies have also focused on synthesizing 18F labeled alanine derivatives for tumor imaging, mediated by the ASC transporter system, achieving high enantiomeric purity nih.govresearchgate.net. These efforts highlight the broader field of developing labeled amino acids as diagnostic tools.

Analytical Verification of Isotopic Enrichment and Stereochemical Purity in D-Alanine-3,3,3-d3 Syntheses

Rigorous analytical verification is essential to confirm the isotopic enrichment and stereochemical purity of synthesized D-Alanine-3,3,3-d3.

Isotopic Enrichment: Isotope Ratio Mass Spectrometry (IRMS) is a primary technique for precisely measuring the stable isotope content of samples, including deuterium pnnl.govnih.govcaltech.edunih.govfmach.it. By converting samples into gases and analyzing their mass-to-charge ratios, IRMS can quantify the abundance of deuterium relative to protium, providing high-precision measurements of isotopic enrichment pnnl.govnih.gov. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 2H NMR, is also crucial for confirming structural integrity and determining the positions of labeled atoms, offering insights into relative percent isotopic purity frontiersin.orgnmr-bio.comfrontiersin.orgrsc.org. High-resolution mass spectrometry (HR-MS) coupled with liquid chromatography (LC-ESI-HR-MS) is also employed to determine isotopic enrichment and structural integrity rsc.org.

Stereochemical Purity: Chiral chromatography, such as High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs), is widely used to separate and quantify enantiomers, thus determining the enantiomeric purity of D-Alanine-3,3,3-d3 chiraltech.comdigitellinc.comcat-online.comnih.govsigmaaldrich.comjamstec.go.jp. Techniques like chiral GC-MS can also be employed for this purpose cat-online.com. The combination of chiral chromatography with mass spectrometry (chiral HPLC-ESI-MS/MS) allows for sensitive and accurate determination of amino acid chiral purity in peptides and other complex samples digitellinc.comnih.gov.

Applications of D Alanine 3,3,3 D3 in Metabolic Pathway Elucidation

Tracing Bacterial Peptidoglycan Biosynthesis Pathways with D-Alanine-3,3,3-d3

Peptidoglycan is an essential polymer unique to bacterial cell walls, providing structural integrity and protection. Its biosynthesis is a primary target for many antibiotics. D-alanine is a crucial and stereospecific component of the peptidoglycan structure. By introducing D-Alanine-3,3,3-d3 into bacterial cultures, researchers can meticulously follow its journey from uptake to its final incorporation into the cell wall matrix.

The synthesis of the peptidoglycan precursor involves the formation of a D-alanyl-D-alanine dipeptide, which is then added to a tripeptide stem, creating a pentapeptide side chain nih.govresearchgate.net. This terminal D-alanyl-D-alanine moiety is critical for the subsequent transpeptidation reactions that cross-link adjacent glycan strands, giving the peptidoglycan layer its rigidity researchgate.net. The final cross-linking step involves the cleavage of the terminal D-alanine residue researchgate.netgoogle.com.

Using D-Alanine-3,3,3-d3, scientists can confirm and quantify the activity of the enzymes involved in this process. The presence of the deuterium (B1214612) label can be detected using mass spectrometry in isolated peptidoglycan fragments, providing direct evidence of the tracer's incorporation. This method allows for the detailed study of enzymes like D-alanine racemase (which converts L-alanine to D-alanine), D-alanine-D-alanine ligase (which forms the dipeptide), and the MurF ligase, which attaches the dipeptide to the UDP-MurNAc-tripeptide precursor nih.govnih.gov. By tracking the labeled D-alanine, researchers can precisely map its flow through these enzymatic steps and its ultimate position within the mature peptidoglycan. This strategy is also employed to understand the mechanisms of antibiotics that target this pathway, such as D-cycloserine and vancomycin researchgate.netresearchgate.net.

Table 1: Key Enzymatic Steps in D-Alanine Incorporation into Peptidoglycan Precursors
EnzymeGene (in S. aureus)FunctionRole of D-Alanine-3,3,3-d3 Tracer
Alanine (B10760859) Racemasealr1Interconverts L-alanine and D-alanine. nih.govnih.govTraces the conversion from a labeled L-alanine precursor or confirms uptake of exogenous D-alanine.
D-alanine-D-alanine LigaseddlCatalyzes the ATP-dependent formation of the D-alanyl-D-alanine dipeptide. nih.govnih.govDetects the formation of labeled D-alanyl-D-alanine dipeptides.
UDP-MurNAc-tripeptide-D-alanyl-D-alanine LigasemurFAdds the D-alanyl-D-alanine dipeptide to the UDP-MurNAc-tripeptide. nih.govnih.govConfirms the formation of the complete labeled pentapeptide precursor.
Transpeptidases (Penicillin-Binding Proteins)pbp genesCatalyze the cross-linking of peptidoglycan chains, removing the terminal D-alanine. nih.govresearchgate.netAllows for the analysis of cross-linked structures containing the deuterium label and quantifies the rate of terminal D-alanine cleavage.

The bacterial cell wall is not a static structure; it undergoes continuous synthesis, modification, and degradation to allow for cell growth, division, and adaptation. D-Alanine-3,3,3-d3 is an ideal probe for studying these dynamics. In "pulse-chase" experiments, bacteria are first exposed to the labeled D-alanine for a short period (the "pulse") and then transferred to a medium containing unlabeled D-alanine (the "chase").

By analyzing peptidoglycan composition over time using techniques like liquid chromatography-mass spectrometry (LC-MS), researchers can track the distribution and dilution of the deuterium-labeled signal. This reveals the rate of new peptidoglycan synthesis, the locations of cell wall growth, and the turnover rate of existing peptidoglycan. Such studies have shown that peptidoglycan turnover varies significantly between different bacterial species and growth conditions. The stable isotope label provides a non-radioactive and highly sensitive method for quantifying these fundamental physiological processes. Enantiomer-specific isotope analysis further allows for the differentiation of metabolic pathways affecting D- and L-alanine pools, providing deeper insights into the enzymatic processes that control the isotopic composition of the cell wall arxiv.org.

The ability of bacteria to acquire and metabolize D-alanine from the environment can differ substantially. These differences often reflect variations in transport systems and metabolic capabilities. For instance, the uptake of D-alanine in Staphylococcus aureus is dependent on the alanine transporter CycA nih.govnih.gov. Comparative studies using D-Alanine-3,3,3-d3 can highlight these differences.

By incubating various bacterial species—such as Gram-positive (e.g., S. aureus) and Gram-negative (e.g., Escherichia coli) bacteria—with the labeled tracer, researchers can quantify both the rate of uptake and the subsequent metabolic fate of the D-alanine. In some bacteria, the primary fate is incorporation into peptidoglycan, while in others, it may be catabolized or used in other cellular components like teichoic acids nih.govnih.govnih.gov. These studies have revealed that D-amino acid accumulation can vary significantly, with some pathogens showing more robust uptake than others, a factor that can be exploited for diagnostic imaging nih.govmdpi.com. Analyzing the isotopic enrichment in different cellular fractions provides a quantitative comparison of D-alanine metabolism across species, offering insights into their unique physiological adaptations.

Table 2: Comparative Uptake and Primary Metabolic Fate of D-Alanine in Different Bacteria
Bacterial SpeciesGram StainKnown Transporter(s)Primary Metabolic Fate of D-AlanineRelevance of D-Alanine-3,3,3-d3 Studies
Escherichia coliNegativeCycA, DadAPeptidoglycan synthesis; catabolism via D-amino acid dehydrogenase.Quantifies uptake efficiency and flux between cell wall synthesis and energy metabolism. mdpi.com
Staphylococcus aureusPositiveCycAPeptidoglycan synthesis; D-alanylation of teichoic acids. nih.govnih.govMeasures incorporation into both peptidoglycan and teichoic acids, revealing resource allocation.
Listeria monocytogenesPositive-Peptidoglycan synthesis. amazonaws.comTraces cell wall dynamics during intracellular infection. amazonaws.com
Mycobacterium smegmatisN/A (Acid-Fast)-Peptidoglycan synthesis. nih.govElucidates the specific mechanisms of cell wall precursor synthesis in mycobacteria. nih.gov

Metabolic Flux Analysis Utilizing D-Alanine-3,3,3-d3 as a Stable Isotope Tracer

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of reactions within a metabolic network. By introducing a stable isotope-labeled substrate and measuring the isotopic labeling patterns of downstream metabolites, MFA can provide a detailed snapshot of cellular metabolism nih.govmdpi.com. While 13C-labeled glucose is a common tracer, D-Alanine-3,3,3-d3 can be used to probe specific pathways connected to amino acid metabolism.

Although D-Alanine-3,3,3-d3 is primarily a deuterium tracer, its carbon backbone can be followed if it enters central metabolism. In many organisms, D-alanine can be converted to pyruvate (B1213749) by the enzyme D-amino acid oxidase or a similar dehydrogenase nih.govacs.org. Pyruvate is a critical node in metabolism, linking glycolysis, the tricarboxylic acid (TCA) cycle, and various biosynthetic pathways.

When D-Alanine-3,3,3-d3 (which also contains 12C) is converted to pyruvate, this pyruvate can enter the TCA cycle. If a parallel experiment is run with a 13C-labeled carbon source like glucose, the relative contribution of D-alanine versus glucose to the pyruvate pool can be determined by analyzing the mass isotopomer distribution of TCA cycle intermediates and related amino acids. This allows researchers to quantify the flux from exogenous D-alanine into the central carbon metabolism, providing insights into how the cell utilizes different nutrient sources simultaneously researchgate.netnih.gov.

In metabolic engineering, microorganisms are often modified to overproduce valuable chemicals, such as amino acids. For instance, E. coli or Corynebacterium glutamicum can be engineered to enhance the production of L-alanine or D-alanine nih.govnih.gov. In such systems, it is crucial to understand and quantify the flux through the engineered pathways versus the native metabolic routes.

D-Alanine-3,3,3-d3 can be used as an internal standard or tracer to precisely measure the output of an engineered D-alanine production pathway. By adding a known amount of the labeled compound to the fermentation broth, the total amount of unlabeled D-alanine produced by the engineered strain can be accurately quantified via isotope dilution mass spectrometry. Furthermore, if the engineered pathway starts from a labeled precursor (e.g., 13C-pyruvate), feeding unlabeled D-Alanine-3,3,3-d3 can help determine the extent to which the cell might be catabolizing its own product, providing crucial data for optimizing the engineered strain and improving production yields nih.govresearchgate.net.

Table 3: Applications of D-Alanine-3,3,3-d3 in Engineered Biosynthetic Systems
ApplicationMethodologyInformation GainedExample Organism
Quantification of D-alanine TiterIsotope Dilution Mass SpectrometryPrecise measurement of the concentration of microbially produced D-alanine.E. coli, C. glutamicum nih.gov
Pathway Flux DeterminationStable Isotope Labeling Experiment (with 13C source)Measures the relative contribution of an engineered pathway versus endogenous pathways to the D-alanine pool.Bacillus subtilis
Analysis of Product CatabolismTracer analysis in culture mediumDetermines the rate at which the produced D-alanine is consumed by the host cell.E. coli nih.gov
Identification of Metabolic BottlenecksMetabolic Flux AnalysisPinpoints rate-limiting steps in the engineered pathway by tracing the flow of labeled atoms. nih.govSaccharomyces cerevisiae

Investigations into D-Amino Acid Metabolism Pathways in Biological Systems

The use of stable isotope-labeled compounds has become an indispensable tool in the study of metabolic pathways. D-Alanine-3,3,3-d3, a deuterated isotopologue of D-alanine, serves as a powerful probe for elucidating the complex networks of D-amino acid metabolism. Its deuterium-labeled methyl group provides a distinct mass signature that allows for sensitive and specific tracking through various enzymatic reactions and biological systems using mass spectrometry. This enables researchers to dissect reaction mechanisms, quantify enzyme kinetics, and map the metabolic fate of D-alanine in vivo.

Characterization of D-Alanine Racemase Activity and Enantiomeric Conversion Using D-Alanine-3,3,3-d3

Alanine racemase (EC 5.1.1.1) is a crucial enzyme, primarily in bacteria, that catalyzes the interconversion between L-alanine and D-alanine. wikipedia.orgbiotech-asia.org This reaction is vital for providing D-alanine, an essential component for the synthesis of the peptidoglycan layer of bacterial cell walls. wikipedia.org The enzyme utilizes a pyridoxal (B1214274) 5'-phosphate (PLP) cofactor to facilitate the abstraction of a proton from the α-carbon of alanine, leading to a planar intermediate that can then be reprotonated from either side to form either enantiomer. wikipedia.orgebi.ac.uk

The use of deuterated alanine substrates, such as the L-enantiomer of Alanine-3,3,3-d3, allows for precise monitoring of the enantiomeric conversion process. When L-Alanine-3,3,3-d3 is introduced as a substrate for alanine racemase, the enzyme catalyzes its conversion to D-Alanine-3,3,3-d3. By employing techniques like gas chromatography-mass spectrometry (GC-MS), researchers can separate the D- and L-alanine enantiomers and quantify the rate at which the deuterated L-alanine is converted into its D-counterpart. This provides a direct measure of the enzyme's catalytic activity and efficiency. nih.govresearchgate.net Conversely, starting with D-Alanine-3,3,3-d3 allows for the characterization of the reverse reaction. These studies are fundamental to understanding the enzyme's kinetics and mechanism, which is a key target for the development of novel antimicrobial drugs. frontiersin.org

Table 1: Hypothetical Time-Course of Enantiomeric Conversion of L-Alanine-3,3,3-d3 by Alanine Racemase
Time (minutes)L-Alanine-3,3,3-d3 Concentration (mM)D-Alanine-3,3,3-d3 Concentration (mM)% Conversion to D-enantiomer
010.00.00%
58.51.515%
156.53.535%
305.24.848%
605.05.050% (Equilibrium)

Substrate Specificity and Deuterium Exchange Studies of D-Amino Acid Oxidases with D-Alanine-3,3,3-d3

D-amino acid oxidase (DAAO; EC 1.4.3.3) is a flavoenzyme that catalyzes the stereospecific oxidative deamination of D-amino acids into their corresponding α-keto acids, ammonia, and hydrogen peroxide. frontiersin.orgnih.govscispace.com This enzyme exhibits broad substrate specificity, acting on various neutral and hydrophobic D-amino acids, but is inactive towards L-amino acids. frontiersin.orgnih.gov D-alanine is a well-established substrate for DAAO from various sources. nih.govfrontiersin.org

D-Alanine-3,3,3-d3 is an effective tool for investigating the substrate specificity of DAAO. By comparing the rate of oxidation of D-Alanine-3,3,3-d3 with that of other D-amino acids under identical conditions, researchers can build a detailed profile of the enzyme's substrate preferences. The reaction can be monitored by measuring oxygen consumption or the production of hydrogen peroxide. frontiersin.org

While the deuteration in D-Alanine-3,3,3-d3 is on the methyl group (Cβ) and not the α-carbon where the initial hydrogen abstraction occurs, this isotopologue is invaluable for tracing the metabolic fate of the alanine backbone after the DAAO-catalyzed reaction. nih.gov The oxidation of D-Alanine-3,3,3-d3 produces Pyruvate-3,3,3-d3. This deuterated pyruvate can then be traced as it enters central metabolic pathways, such as the citric acid cycle, allowing for detailed flux analysis and the study of downstream metabolic events.

Table 2: Relative Activity of Human D-Amino Acid Oxidase (hDAAO) with Various D-Amino Acid Substrates
SubstrateRelative Catalytic Efficiency (kcat/Km)
D-Cysteine100%
D-Methionine85%
D-Proline70%
D-Alanine45%
D-Serine2.3%
D-Leucine1.5%

Note: Data is representative and compiled to illustrate the typical substrate specificity profile of DAAO. nih.gov

Tracing Endogenous D-Alanine Synthesis and Biodistribution in Animal Models with Deuterated Probes

While D-amino acids are less common in mammals than in bacteria, endogenous D-serine and D-aspartate play important roles as neurotransmitters. The presence and metabolism of endogenous D-alanine in animals are areas of active investigation. Deuterated probes are essential for these in vivo studies, allowing for the differentiation between administered compounds and endogenous pools. nih.gov

To trace endogenous synthesis, a deuterated precursor such as heavy water (D₂O) can be administered to an animal model. nih.gov Over time, deuterium from D₂O is incorporated into various molecules during their synthesis, including amino acids. By isolating D-alanine from various tissues and analyzing it via mass spectrometry, the rate of deuterium incorporation into the D-alanine pool can be measured. nih.gov This provides a quantitative measure of the de novo synthesis rate of D-alanine in the body.

For biodistribution studies, D-Alanine-3,3,3-d3 is administered directly to the animal. Its distinct mass makes it easily traceable. At various time points after administration, tissues such as the brain, kidney, and liver can be collected. nih.gov The concentration of D-Alanine-3,3,3-d3 in each tissue is then quantified using LC-MS/MS. This approach allows researchers to map the absorption, distribution, and clearance of D-alanine, providing critical insights into its physiological roles and metabolic hotspots within the body. Such studies are analogous to those using radiolabeled tracers like d-[¹¹C]alanine, which have been used to track bacterial localization in vivo. acs.org

Table 3: Hypothetical Biodistribution of D-Alanine-3,3,3-d3 in a Rat Model 1 Hour Post-Administration
TissueConcentration (ng/g tissue)Relative Abundance
Blood Plasma1500100%
Kidney4500300%
Liver120080%
Brain755%
Muscle453%

D Alanine 3,3,3 D3 in Enzymatic Mechanism Studies: Kinetic Isotope Effects

Elucidation of Enzyme Reaction Mechanisms via Primary Kinetic Isotope Effects with D-Alanine-3,3,3-d3

A primary KIE is observed when the bond to the isotopically substituted atom is cleaved in the rate-determining step of a reaction. For enzymes utilizing D-alanine, this typically involves the breaking of the Cα-H bond. Therefore, studies of primary KIEs in this context most often employ D-alanine-2-d. However, the principles and findings from these studies are foundational to understanding the full picture that emerges when combined with data from D-Alanine-3,3,3-d3.

The dehydrogenation of D-alanine by the flavoenzyme D-amino acid oxidase (DAAO) is a classic example. In this reaction, the enzyme catalyzes the oxidation of D-alanine to its corresponding imino acid. Studies using D-alanine deuterated at the α-carbon ([2-D]D-alanine) have shown large primary KIEs, indicating that the cleavage of the Cα-H bond is a central event in the catalytic mechanism. d-nb.infonih.govresearchgate.net The magnitude of the KIE can be highly dependent on pH. For instance, in DAAO from Rhodotorula gracilis, the primary KIE on the reduction rate was found to be 9.1 ± 1.5 at low pH, decreasing to 2.3 ± 0.3 at high pH. d-nb.infonih.govresearchgate.net Such large values strongly support that Cα-H bond scission is kinetically significant. Proposed mechanisms for this bond cleavage include direct hydride transfer, a stepwise process involving a carbanion intermediate, or hydrogen atom transfer. researchgate.netnih.gov

The magnitude of the KIE provides critical information about the rate-limiting step of the reaction. A large KIE, typically greater than 2, suggests that C-H bond breaking is at least partially rate-determining. portico.org In the case of DAAO, the pH-dependence of the KIE for D-alanine oxidation has been used to dissect the kinetic sequence. At low pH, the large KIE of 9.1 suggests that C-H bond cleavage is the slowest step. d-nb.infonih.gov However, at higher pH, the smaller KIE indicates that another step, such as substrate binding or product release, becomes more rate-limiting. d-nb.infonih.gov

This phenomenon, where a substrate binds to the enzyme and proceeds to product faster than it dissociates, is known as "stickiness." nih.gov The observed KIE can be used to calculate the forward commitment, which quantifies this effect. For D-alanine with DAAO, the KIE increases from 1.3 at pH 9.5 to 5.1 at pH 4, establishing that D-alanine is a "sticky" substrate with a forward commitment of approximately 10 at high pH. nih.gov These findings illustrate how deuterium (B1214612) substitution is a powerful tool for mapping the energy landscape of a reaction and identifying the transition state of the chemically decisive step.

Primary Kinetic Isotope Effects in D-Amino Acid Oxidase (DAAO) Catalysis Using [2-D]D-Alanine
Enzyme/ConditionpHKinetic ParameterKIE (kH/kD) ValueReference
Rhodotorula gracilis DAAOLow pHkred9.1 ± 1.5 d-nb.infonih.gov
Rhodotorula gracilis DAAOHigh pHkred2.3 ± 0.3 d-nb.infonih.gov
Porcine Kidney DAAO4.0DV/Kala5.1 nih.gov
Porcine Kidney DAAO9.5DV/Kala1.3 nih.gov
Porcine Kidney DAAO-Intrinsic Deuterium KIE5.7 nih.gov

Secondary Kinetic Isotope Effects and Conformational Dynamics in Enzymatic Reactions

Secondary kinetic isotope effects (SKIEs) occur when isotopic substitution at a position not directly involved in bond breaking affects the reaction rate. These effects arise from changes in the hybridization state (e.g., sp³ to sp²) or the steric environment of the substituted atom in the transition state compared to the ground state. utdallas.edu D-Alanine-3,3,3-d3, with deuterium on the β-carbon (methyl group), is the specific substrate used to measure these β-secondary KIEs.

In a pivotal study on D-amino acid oxidase, the β-secondary deuterium KIE with D-alanine was found to be indistinguishable from unity (i.e., kH/kD ≈ 1). nih.gov This result is highly informative. A value near unity implies that the vibrational environment of the Cβ-D bonds does not change significantly between the reactant ground state and the key transition state. nih.gov This lack of a secondary isotope effect was used to argue against a concerted mechanism where a hydride is transferred from the α-carbon. Instead, it provides strong support for a stepwise mechanism involving the formation of a carbanion intermediate at the α-carbon. In such a mechanism, the hybridization and bonding at the β-carbon remain largely unperturbed during the formation of the transition state for Cα-H bond cleavage. nih.gov

Solvent Kinetic Isotope Effects in D-Alanine-Mediated Biocatalysis

Solvent kinetic isotope effects (SKIEs) are measured by comparing reaction rates in H₂O and D₂O. An SKIE greater than 1 indicates that a proton transfer involving the solvent is part of the rate-determining step. In studies of D-amino acid oxidase from Rhodotorula gracilis, a significant SKIE was observed for the reaction with D-alanine. d-nb.infonih.gov

Solvent and Multiple Kinetic Isotope Effects in D-Amino Acid Oxidase (DAAO) Catalysis
Isotope Effect TypeSubstrateSolventpH/pDKIE ValueReference
Solvent KIED-AlanineH₂O vs D₂O6.03.1 ± 1.1 d-nb.infonih.gov
Solvent KIED-AlanineH₂O vs D₂O10.01.2 ± 0.2 d-nb.infonih.gov
Primary KIE in D₂O[2-D]D-AlanineD₂O6.08.4 ± 2.4 d-nb.infonih.gov
Solvent KIE with Deuterated Substrate[2-D]D-AlanineH₂O vs D₂O6.02.9 ± 0.8 d-nb.infonih.gov

Computational and Theoretical Interpretations of D-Alanine-3,3,3-d3 Kinetic Isotope Effects

Computational methods, such as quantum mechanics/molecular mechanics (QM/MM) simulations, are increasingly used to interpret experimental KIE data and provide a more detailed picture of the transition state. acs.org These theoretical approaches can model the reaction pathway, calculate the vibrational frequencies of the reactant and transition states for both light and heavy isotopes, and predict KIE values.

For D-alanine-dependent enzymes like D-alanine transaminase, QM/MM simulations have been employed to investigate the chemical mechanism. One study proposed a substrate-assisted catalytic mechanism where the α-carboxylate group of the D-alanine substrate itself acts as the general base, accepting a proton from its own amino group. mdpi.com This process occurs concurrently with the nucleophilic attack of the substrate's nitrogen atom on the pyridoxal (B1214274) 5'-phosphate (PLP) cofactor. mdpi.com

Advanced Analytical Methodologies Utilizing D Alanine 3,3,3 D3

Mass Spectrometry (MS) Applications with D-Alanine-3,3,3-d3

Mass spectrometry techniques, particularly when coupled with liquid chromatography (LC-MS), are central to modern bioanalytical chemistry. The use of D-Alanine-3,3,3-d3 significantly enhances the power of these methods for the study of amino acids.

Quantitative Analysis of Amino Acids using Stable Isotope Dilution Mass Spectrometry (SIDMS) with D-Alanine-3,3,3-d3 as an Internal Standard

Stable Isotope Dilution Mass Spectrometry (SIDMS) is a gold-standard method for quantitative analysis, renowned for its accuracy and precision. This technique involves "spiking" a sample with a known quantity of a stable isotope-labeled version of the analyte to be measured. D-Alanine-3,3,3-d3 is an ideal internal standard for the quantification of D-alanine and other amino acids. sigmaaldrich.cnchumontreal.qc.ca Because it is chemically identical to the endogenous analyte, it co-elutes during chromatography and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer's ion source. sigmaaldrich.cnnih.gov However, due to its higher mass (a result of the three deuterium (B1214612) atoms replacing hydrogen atoms), it is easily distinguished from the natural analyte by the mass spectrometer.

The ratio of the mass spectrometer signal of the endogenous analyte to the known amount of the added D-Alanine-3,3,3-d3 allows for precise calculation of the analyte's concentration, correcting for variations in sample preparation and instrument response. chumontreal.qc.canih.gov This approach is fundamental in metabolomics studies for accurately profiling amino acids in complex biological matrices like plasma, serum, and tissue extracts. escholarship.orgnih.gov For instance, a method for analyzing 23 amino acids in plant tissues utilized L-alanine-3,3,3-d3 (99% purity) as part of a suite of isotopically labeled internal standards to ensure high recovery rates and accurate quantification. escholarship.org

Development and Validation of LC-MS/MS Methods for Deuterated D-Alanine Detection and Quantification

The development of robust and reliable Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods is essential for the accurate detection and quantification of amino acids using deuterated standards like D-Alanine-3,3,3-d3. These methods are typically validated according to regulatory guidelines, assessing parameters such as linearity, sensitivity (limit of detection, LOD, and limit of quantification, LOQ), accuracy, precision, and stability. nih.govkoreascience.kr

Chromatographic separation is a critical first step. Techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase chromatography are often employed to separate amino acids without the need for derivatization. sigmaaldrich.cnescholarship.org HILIC is particularly well-suited for polar metabolites like amino acids. sigmaaldrich.cn Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity through Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented, and a resulting characteristic product ion is monitored. nih.govlcms.cz

A typical validation process for an LC-MS/MS method for amino acid quantification would yield data similar to the example below.

Validation ParameterTypical Acceptance CriteriaExample Finding for an Amino Acid Assay
Linearity (R²)> 0.99Calibration curves are linear over the range of 0.1 µM to 50 µM with R² > 0.995. shimadzu.com
Limit of Quantification (LOQ)Signal-to-noise ratio ≥ 10LOQs range from 0.02 to 50 ng/mL for various amino acids. escholarship.org
AccuracyWithin ±15% of nominal concentrationInter- and intraday accuracy determined as 92.82-109.40%. koreascience.kr
Precision (%RSD)≤ 15%Inter- and intraday precision (Relative Standard Deviation) determined as 2.11-11.51%. koreascience.kr
RecoveryConsistent and reproducibleRecovery after hydrolysis for most amino acids is approximately 80-90%. mdpi.com
Matrix EffectMinimized or correctedMatrix effect evaluated to be between 80.22-115.93%. koreascience.kr

High-Resolution Mass Spectrometry for Isotopic Profiling and Metabolite Identification

High-Resolution Mass Spectrometry (HRMS), using instruments like Orbitrap and Quadrupole-Time-of-Flight (Q-TOF), provides highly accurate mass measurements, often to within a few parts per million (ppm). nih.govnumberanalytics.com This capability is crucial for distinguishing between molecules with very similar masses (isobars) and for determining the elemental composition of unknown compounds. numberanalytics.comijpras.com

In the context of D-Alanine-3,3,3-d3, HRMS is used for isotopic profiling and metabolite identification. When D-Alanine-3,3,3-d3 is used as a metabolic tracer, its deuterium atoms are incorporated into downstream metabolites. HRMS can precisely measure the mass shift caused by these deuterium atoms, allowing researchers to trace the metabolic fate of the D-alanine molecule. researchgate.net The high resolving power can separate the different isotopologues (molecules that differ only in their isotopic composition), providing detailed insights into metabolic pathways. nih.gov For example, high resolution is necessary to distinguish a metabolite labeled with one ²H from one labeled with one ¹³C. nih.gov This untargeted metabolomics approach, facilitated by HRMS, allows for the discovery of novel metabolites and a more comprehensive understanding of metabolic networks. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conjunction with D-Alanine-3,3,3-d3

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of molecules and studying molecular dynamics. Isotopic labeling with nuclei like deuterium (²H), ¹³C, and ¹⁵N is a cornerstone of modern biomolecular NMR.

NMR Probes for Structural Biology and Metabolic Pathway Characterization

Isotopically labeled amino acids, including deuterated variants like D-Alanine-3,3,3-d3, are used as probes in NMR studies of protein structure and metabolic pathways. In structural biology, perdeuteration (labeling with deuterium at all non-exchangeable proton sites) combined with selective protonation of specific methyl groups (like those in alanine) can dramatically simplify complex NMR spectra of large proteins, enabling the study of their structure and dynamics. nih.gov

In metabolic studies, D-Alanine-3,3,3-d3 can be introduced into cells or organisms, and its metabolic conversion can be tracked using NMR. For example, studies using ¹³C-labeled alanine (B10760859) have demonstrated how NMR can trace the transamination of alanine to pyruvate (B1213749) and its subsequent entry into different metabolic pathways, such as the synthesis of lactate (B86563) or neurotransmitters like glutamate. nih.gov The deuterium label on D-Alanine-3,3,3-d3 would provide a distinct signal or perturbation in ¹H or ¹³C NMR spectra, allowing its metabolic fate to be followed and providing insights into the flux through various biochemical routes. nih.gov

[19F]-NMR for the Analysis of Fluorinated D-Alanine Analogs in Biological Matrices

While D-Alanine-3,3,3-d3 itself is not used in ¹⁹F-NMR, the analytical principles are highly relevant and often studied in parallel. ¹⁹F-NMR is an exceptionally sensitive technique for studying fluorinated molecules due to the 100% natural abundance of the ¹⁹F isotope and the lack of background signals in biological systems. rsc.orgbeilstein-journals.org

Development of Positron Emission Tomography (PET) Tracers for Bacterial Infection Research (Preclinical)

The specific incorporation of D-amino acids into the peptidoglycan of bacterial cell walls presents a unique metabolic target that is absent in mammalian cells. This distinction forms the basis for developing PET tracers to specifically image bacterial infections. nih.govacs.orgresearchgate.net Early efforts with radiolabeled D-amino acids, such as D-[3-¹¹C]-alanine, demonstrated robust accumulation in a wide range of pathogens and the ability to distinguish infection from sterile inflammation in preclinical models. nih.govacs.orgnih.govucsf.eduacs.org However, a significant challenge with these initial tracers is their metabolism by host enzymes, particularly the FAD-dependent D-amino acid oxidase (DAAO). nih.govacs.org This enzyme oxidizes D-alanine to pyruvate, leading to off-target labeling of numerous host metabolic pathways and resulting in high background signals that can obscure the infection site. nih.govacs.orgescholarship.org

To overcome this limitation, research has focused on creating metabolically stable D-alanine analogs. The substitution of hydrogen with deuterium is a known strategy to increase the metabolic stability of pharmaceuticals by strengthening the carbon-hydrogen bond, a phenomenon known as the kinetic isotope effect. researchgate.netbiorxiv.org Another approach involves chemical modification, such as trifluorination, to make the molecule a poor substrate for DAAO. acs.orgacs.org This has led to the development of advanced probes like D-Alanine-3,3,3-d3 and its derivatives, designed to enhance tracer stability, reduce host metabolism, and improve the signal-to-background ratio in bacterial imaging. acs.orgacs.org

Radiochemical Synthesis and Characterization of D-Alanine-Based PET Probes

The effort to create metabolically robust PET tracers for bacterial imaging has led to the synthesis of deuterated D-alanine analogs. A notable example is the synthesis of D-3-[¹⁸F]fluoroalanine-d₃ (d-[¹⁸F]FAla-d₃), a compound designed to leverage both the imaging capabilities of fluorine-18 (B77423) and the increased metabolic stability offered by deuterium substitution. acs.org The development of such tracers is a response to the limitations of earlier probes like D-[3-¹¹C]-alanine, which, despite its success in imaging, suffers from a short half-life and susceptibility to in vivo metabolism by host D-amino acid oxidase (DAAO). nih.govacs.orgescholarship.org

The synthesis of d-[¹⁸F]FAla-d₃ and its non-deuterated counterpart, D-3-[¹⁸F]fluoroalanine (d-[¹⁸F]FAla), was pursued to directly evaluate the impact of deuteration on tracer performance. acs.org The rationale was based on previous findings that a deuterated analog of D-fluoroalanine, known as fludalanine, exhibited reduced in vivo defluorination. acs.org The introduction of the fluorine-18 radionuclide is critical for PET imaging due to its favorable decay characteristics, including a 110-minute half-life that allows for complex synthesis and extended imaging times. acs.org

Researchers hypothesized that modifying the methyl group of D-alanine, a primary site for DAAO-mediated oxidation, would reduce its conversion to pyruvate in mammalian tissues and thereby lower background PET signals. nih.gov The synthesis of these monofluorinated D-alanine analogs represents a targeted strategy to create a tracer that retains the fundamental structure of D-alanine for bacterial uptake while minimizing host metabolism. acs.org

Evaluation of Tracer Accumulation and Specificity in In Vitro and Preclinical In Vivo Bacterial Models

The diagnostic potential of novel D-alanine-based PET tracers is critically assessed through their ability to selectively accumulate in bacteria. Both d-[¹⁸F]FAla and its deuterated version, d-[¹⁸F]FAla-d₃, have been evaluated in vitro and in preclinical models to confirm their specificity for bacterial processes. acs.org

In Vitro Uptake in Bacteria

In vitro studies are fundamental to confirming that the tracer is taken up by bacteria. D-alanine based tracers are designed to be incorporated into the peptidoglycan synthesis pathway unique to bacteria. nih.govorcid.org Studies with d-[¹⁸F]FAla and d-[¹⁸F]FAla-d₃ demonstrated specific uptake in both Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria. acs.org This broad-spectrum accumulation is a desirable characteristic for a diagnostic imaging agent. The uptake of other D-alanine analogs, like d-[¹⁸F]-CF₃-ala, has also been shown across a range of pathogens, although with some variability between species. acs.orgescholarship.org For instance, d-[¹⁸F]-CF₃-ala showed particularly high accumulation in Gram-negative bacteria like E. coli and Acinetobacter baumannii. acs.org

Preclinical In Vivo Models

The ultimate test of a tracer's utility is its performance in a living organism. The murine myositis model, where an infection is induced in muscle tissue, is a standard for evaluating new infection-imaging agents. nih.govacs.org This model allows for a direct comparison between tracer uptake in an area of active, live bacterial infection and an area of sterile inflammation, typically induced by injecting heat-killed bacteria. nih.govnih.govacs.org

In a soft-tissue model of S. aureus infection, both d-[¹⁸F]FAla and d-[¹⁸F]FAla-d₃ were able to successfully differentiate the site of bacterial infection from sterile inflammation. acs.org PET imaging revealed that these tracers accumulated in the infected area to a significantly greater extent than in the inflamed tissue. Specifically, at 15 minutes post-injection, both tracers reached high concentrations in the infected region. acs.org

The table below summarizes the key findings from the preclinical evaluation of d-[¹⁸F]FAla-d₃ and its non-deuterated analog in a S. aureus infection model.

TracerTargetKey Preclinical FindingReference
d-[¹⁸F]FAla-d₃ Bacterial Peptidoglycan SynthesisAble to differentiate bacterial infection from sterile inflammation in a soft-tissue model. acs.org
d-[¹⁸F]FAla Bacterial Peptidoglycan SynthesisShowed an approximate 2-fold higher uptake in infected tissue compared to inflamed tissue. acs.org
d-[3-¹¹C]alanine Bacterial Peptidoglycan SynthesisAccumulated in living microorganisms but not in areas of sterile inflammation. nih.govnih.govacs.org
d-[¹⁸F]-CF₃-ala Bacterial Peptidoglycan SynthesisCould distinguish live from heat-killed E. coli with low background signals. nih.govacs.orgresearcher.life

These findings confirm that ¹⁸F-labeled D-alanine analogs, including the deuterated version, are specific enough to detect live bacteria in a preclinical setting. The ability to distinguish infection from sterile inflammation is a critical advantage over less specific tracers like [¹⁸F]FDG, which accumulates in both inflammatory cells and bacteria. nih.govacs.org

Assessment of Background Signals and Tracer Performance in Research Animal Models

A crucial aspect of evaluating a new PET tracer is assessing its biodistribution and background signal in non-infected animals. High background can mask the signal from the target pathology, limiting diagnostic accuracy. For D-alanine-based tracers, a primary concern is metabolic degradation by the host, which can lead to off-target accumulation of the radionuclide. nih.govacs.org

One of the main goals of developing deuterated analogs like d-[¹⁸F]FAla-d₃ was to reduce in vivo metabolism and subsequent background noise. acs.org In the case of fluorinated tracers, a key indicator of metabolic instability is the accumulation of free [¹⁸F]fluoride in bones. researchgate.net Therefore, bone uptake is carefully measured in preclinical models.

Studies with d-[¹⁸F]FAla and d-[¹⁸F]FAla-d₃ in a soft-tissue infection model showed that both tracers were effective at imaging the infection. acs.org However, when assessing defluorination, the results were contrary to the initial hypothesis. The biodistribution data at 110 minutes post-injection revealed that the bone uptake for the deuterated tracer, d-[¹⁸F]FAla-d₃, was not significantly different from its non-deuterated counterpart, d-[¹⁸F]FAla. acs.org This suggested that, in this specific molecular context, deuteration did not reduce the in vivo defluorination of the tracer. acs.org

The table below presents a comparison of bone uptake for different D-alanine based tracers, which serves as an indirect measure of their in vivo stability against defluorination.

TracerAnimal ModelBone Uptake (%ID/g at time)ImplicationReference
d-[¹⁸F]FAla-d₃ Mouse (S. aureus infection)0.88 ± 0.31 (110 min)Deuteration did not significantly reduce defluorination compared to the non-deuterated analog. acs.org
d-[¹⁸F]FAla Mouse (S. aureus infection)0.89 ± 0.04 (110 min)Effective for imaging infection despite some level of defluorination. acs.org
d-[¹⁸F]-CF₃-ala Mouse (non-infected)<2% ID/g (except kidneys)Low background signal, indicating stability against metabolism and defluorination. acs.org
d-[3-¹¹C]-alanine Mouse (non-infected)Not applicable (no fluorine)High uptake in liver, lungs, and pancreas due to host metabolism by DAAO. nih.govacs.org

In contrast, the trifluorinated analog, d-[¹⁸F]-CF₃-ala, demonstrated very low background signals in most organs and clear renal excretion in non-infected mice, indicating it is a poor substrate for DAAO and more resistant to host metabolism. acs.orgacs.org This highlights that different chemical modifications to the D-alanine structure have varying degrees of success in improving tracer stability and reducing background signals.

Research Perspectives and Future Directions

Emerging Applications of Deuterated D-Amino Acids in Fundamental Biochemical Research

Deuterated D-amino acids, including D-Alanine-3,3,3-d3, are proving to be invaluable tools in fundamental biochemical research. Their unique properties allow scientists to probe biological processes with high precision.

One of the most significant applications is in the study of metabolic pathways. clearsynth.com Since deuterium (B1214612) is a stable isotope, it can be used as a tracer to follow the metabolic fate of D-alanine in various organisms. smolecule.com This is particularly crucial in microbiology, as D-alanine is an essential component of the peptidoglycan cell wall in many bacteria. nih.gov By introducing D-Alanine-3,3,3-d3, researchers can track its incorporation into the bacterial cell wall, offering insights into cell wall synthesis and turnover. acs.orgresearchgate.net Such studies are fundamental to understanding bacterial growth, division, and the mechanisms of action for antibiotics that target peptidoglycan synthesis, such as D-cycloserine. nih.gov

Deuterated amino acids are also instrumental in elucidating enzyme mechanisms. nih.govacs.org The substitution of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction is altered due to the heavier mass of deuterium. pnas.org By comparing the reaction rates of an enzyme with D-alanine versus D-Alanine-3,3,3-d3, researchers can determine if the breaking of a C-H bond at the methyl group is a rate-determining step in the enzymatic reaction. This provides detailed mechanistic information that is otherwise difficult to obtain.

Furthermore, in the field of structural biology, deuterated amino acids are used to simplify complex nuclear magnetic resonance (NMR) spectra of proteins. clearsynth.comnih.gov The incorporation of deuterated amino acids can help in attenuating specific signals, which improves spectral resolution and facilitates the structural analysis of large proteins and protein-ligand complexes. nih.gov While deuteration is often applied to the protein backbone, site-specific deuteration of side chains, as in D-Alanine-3,3,3-d3, offers a more nuanced tool for probing specific interactions and dynamics within a protein structure.

Advancements in Methodological Approaches for D-Alanine-3,3,3-d3-Based Studies

The expanding utility of D-Alanine-3,3,3-d3 is coupled with significant advancements in the methodologies used for its synthesis and analysis. These new techniques enhance the precision, efficiency, and scope of research involving this compound.

Recent years have seen a surge in new methods for the synthesis of deuterated compounds. researchgate.netnih.govresearchgate.net While traditional methods often involved multi-step synthesis from expensive deuterated precursors, modern approaches include catalytic hydrogen-deuterium exchange (HIE) reactions and enzymatic methods that offer greater efficiency and site-selectivity. nih.govresearchgate.netresearchgate.net For instance, enzyme-catalyzed H/D exchange, using enzymes like pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes, allows for the direct and stereoselective deuteration of amino acids from inexpensive deuterated water (D₂O). escholarship.org Dual-protein catalysis systems have also been developed that can achieve highly specific deuteration at either the Cα or Cβ positions of amino acids. nih.govacs.org

Mass spectrometry (MS) is a primary technique for quantitative studies using isotope-labeled compounds. nih.gov D-Alanine-3,3,3-d3 serves as an ideal internal standard for the accurate quantification of D-alanine in complex biological samples by GC- or LC-MS. chemie-brunschwig.chcaymanchem.com Its M+3 mass shift allows it to be easily distinguished from its unlabeled counterpart. sigmaaldrich.com A significant methodological advancement is the use of hydrolysis in deuterated acid (DCl) for protein analysis. mdpi.com This technique cleverly circumvents the issue of artificial racemization (the conversion of L-amino acids to D-amino acids) that can occur during standard acid hydrolysis, which would lead to an overestimation of D-amino acids. mdpi.com Any amino acid that undergoes racemization during this process will also exchange its alpha-hydrogen for a deuterium atom, resulting in a different mass that can be excluded from the analysis, thereby ensuring accurate measurement of the original D-amino acid content. mdpi.com

In the realm of in vivo imaging, labeled D-alanine derivatives are being developed as radiotracers for Positron Emission Tomography (PET). acs.orgresearchgate.netacs.org Researchers have synthesized tracers like d-[3-¹¹C]alanine to specifically image bacterial infections, exploiting the fact that D-alanine is readily taken up by bacteria but not significantly metabolized by mammalian tissues. researchgate.netacs.org Future developments may involve creating fluorine-18 (B77423) labeled or deuterated versions of these tracers to improve metabolic stability and half-life, potentially increasing their clinical utility. acs.org

Interactive Table: Methodological Advancements in D-Alanine-3,3,3-d3 Research

Methodology Description Key Advantage Reference(s)
Enzymatic Synthesis Use of enzymes, such as PLP-dependent enzymes or dual-protein systems, to catalyze site- and stereoselective hydrogen-deuterium exchange. High efficiency, selectivity, and use of inexpensive deuterium sources like D₂O. nih.govacs.orgescholarship.org
Mass Spectrometry (MS) Internal Standard D-Alanine-3,3,3-d3 is added to samples as a standard for precise quantification of natural D-alanine via LC-MS/MS. Improves accuracy and reproducibility of quantification in complex biological matrices. chemie-brunschwig.chcaymanchem.com
Deuterated Acid Hydrolysis Protein samples are hydrolyzed using deuterated hydrochloric acid (DCl) to prevent analytical bias from process-induced racemization. Eliminates overestimation of D-amino acids caused by the analytical procedure itself. mdpi.com
Positron Emission Tomography (PET) Imaging Development of radiolabeled D-alanine analogues (e.g., with Carbon-11 or Fluorine-18) to visualize bacterial infections in vivo. High specificity for bacterial metabolic processes, allowing differentiation from sterile inflammation. acs.orgresearchgate.netacs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy Incorporation of deuterated amino acids to simplify spectra and aid in the structural determination of proteins. Improves spectral resolution for analysis of large and complex biomolecules. clearsynth.comnih.gov

Interdisciplinary Research Integrating D-Alanine-3,3,3-d3 for Novel Scientific Discoveries

The application of D-Alanine-3,3,3-d3 is fostering innovative research at the intersection of diverse scientific disciplines, including medicinal chemistry, microbiology, nuclear medicine, and even astrobiology.

A prime example of this interdisciplinary synergy is in the field of drug discovery and development. The "deuterium kinetic isotope effect" can be strategically employed to improve a drug's metabolic profile. By replacing hydrogen with deuterium at a site of metabolic attack, the C-D bond, being stronger than the C-H bond, can slow down the rate of drug metabolism. This can lead to a longer drug half-life, increased systemic exposure, and potentially a better safety profile by reducing the formation of certain metabolites. While this is a general principle for deuterated drugs, research into the metabolism of D-amino acids could open pathways for developing novel deuterated antibiotics that are more stable against bacterial degradation.

The development of PET tracers for infection imaging is a powerful fusion of synthetic chemistry, microbiology, and diagnostic medicine. acs.orgresearchgate.net The synthesis of a molecule like d-[¹⁸F]-CF₃-ala, a fluorinated and deuterated analogue of D-alanine, requires advanced synthetic chemistry. acs.org Its validation involves in vitro studies with bacterial cultures to confirm its uptake and incorporation into peptidoglycan (microbiology). acs.org Finally, its use in murine infection models and potential translation to human clinical trials represents a significant advancement in nuclear medicine, offering a way to specifically diagnose and monitor bacterial infections. acs.orgresearchgate.net

Research is also extending into biophysics and materials science through the study of deuterated proteins. pnas.org Studies on proteins where all amino acids are perdeuterated have shown differences in thermal stability compared to their non-deuterated counterparts. pnas.org The synthesis of peptides using specific deuterated amino acids like D-Alanine-3,3,3-d3 could provide simpler systems to theoretically and experimentally probe the subtle forces, such as van der Waals interactions, that contribute to protein folding and stability. pnas.org

Even the field of astrobiology finds relevance in studies involving alanine (B10760859). Research into the adsorption and interaction of amino acids with minerals like olivine (B12688019) and montmorillonite (B579905) under various conditions provides clues about the prebiotic origins of life and the potential for life on other planets. cambridge.org Using isotopically labeled amino acids like D-Alanine-3,3,3-d3 in such experiments could allow for more sensitive detection and help differentiate between terrestrial contamination and genuine extraterrestrial organic molecules in meteorite samples.

Interactive Table: Interdisciplinary Applications of D-Alanine-3,3,3-d3

Collaborating Fields Research Goal Significance Reference(s)
Medicinal Chemistry & Pharmacology Improving drug metabolic stability (pharmacokinetics) by leveraging the kinetic isotope effect. Development of safer and more effective drugs with optimized dosing regimens. medchemexpress.com
Microbiology, Chemistry & Nuclear Medicine Creating and validating D-alanine-based PET tracers for specific imaging of bacterial infections. A highly specific diagnostic tool to detect infections and monitor antibiotic efficacy in vivo. acs.orgresearchgate.netacs.org
Biophysics & Synthetic Chemistry Studying the conformational stability and folding dynamics of deuterated peptides and proteins. Fundamental understanding of the forces that govern protein structure and function. pnas.org
Astrobiology & Geochemistry Investigating the interaction of amino acids with extraterrestrial minerals. Insights into the prebiotic synthesis of organic molecules and the search for life beyond Earth. cambridge.org

Table of Mentioned Compounds

Q & A

Q. How is D-Alanine-3,3,3-d3 synthesized, and what isotopic purity standards are critical for experimental validity?

D-Alanine-3,3,3-d3 is synthesized via deuterium substitution at the methyl group of alanine. Key methods include enzymatic catalysis (e.g., using alanine racemase) or chemical synthesis with deuterated reagents like CD3I. Isotopic purity (≥99% deuterium enrichment) is critical to avoid interference in mass spectrometry (MS) or nuclear magnetic resonance (NMR) analyses. Suppliers like Cambridge Isotope Laboratories (CIL) ensure purity through LC-MS and NMR validation .

Q. What protocols ensure safe handling and storage of D-Alanine-3,3,3-d3 in laboratory settings?

  • Storage: Store at -20°C in airtight containers to prevent degradation or isotopic exchange. Separate from non-deuterated analogs to avoid cross-contamination .
  • Handling: Use gloves and lab coats; avoid inhalation/ingestion. Work in ventilated hoods for bulk handling. Follow OSHA HCS guidelines for waste disposal .

Q. How is D-Alanine-3,3,3-d3 quantified in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is standard. Use stable isotope-labeled internal standards (e.g., L-Alanine-d4) for calibration. Optimize MRM transitions (e.g., m/z 92→46 for D-Alanine-3,3,3-d3) to distinguish from endogenous alanine .

Advanced Research Questions

Q. How can D-Alanine-3,3,3-d3 be used to study bacterial alanine racemase activity in vivo?

Incubate bacterial cultures with L-Alanine-2,3,3,3-d4; monitor conversion to D-Alanine-3,3,3-d3 via LC-MS. This traces racemase activity dynamically. Germ-free mouse models show background signals in MRM channels, requiring matrix-matched controls to differentiate enzymatic vs. non-enzymatic conversion .

Q. What experimental designs mitigate isotopic scrambling in metabolic tracing studies using D-Alanine-3,3,3-d3?

  • Pulse-chase experiments: Short exposure times minimize deuterium exchange with cellular water.
  • Validation: Use NMR to confirm positional integrity of deuterium labels post-experiment.
  • Controls: Include non-deuterated alanine to assess background interference .

Q. How do contradictory data arise in glucose-alanine cycle studies using D-Alanine-3,3,3-d3, and how can they be resolved?

Contradictions may stem from:

  • Compartmentalization: Differential uptake in tissues (e.g., liver vs. muscle).
  • Isotope effects: Deuteration alters enzyme kinetics (e.g., slower transamination). Resolution: Use compartment-specific sampling (e.g., microdialysis) and kinetic modeling to account for isotope effects .

Q. What advanced NMR techniques optimize structural analysis of deuterated alanine derivatives?

  • 2H-NMR: Directly probes deuterium environments, useful for studying hydrogen bonding in crystal structures.
  • 13C-DEPT: Enhances signal resolution for carbons adjacent to deuterated methyl groups. Note: Deuteration reduces spin-spin coupling, simplifying spectra but requiring higher sensitivity instruments .

Methodological Considerations

Q. How to validate the absence of cytotoxicity in cell-based assays using D-Alanine-3,3,3-d3?

Perform dose-response curves (0.1–1 mM) with viability assays (e.g., MTT). Compare growth rates of treated vs. untreated cells over 72 hours. Note: High concentrations (>5 mM) may induce osmotic stress unrelated to deuteration .

Q. What statistical approaches are recommended for MS data normalization in deuterated tracer studies?

Use isotope dilution analysis with internal standards. Apply linear mixed-effects models to account for batch variability. Tools like Skyline or XCMS streamline peak integration and noise filtering .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.